![molecular formula C12H14N4O2S B12121068 4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester CAS No. 927998-90-1](/img/structure/B12121068.png)
4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester: is an organic compound with the chemical formula C₉H₁₀N₄O₂S. It exists as a white crystalline solid and exhibits relatively high solubility in water. Let’s explore its various aspects:
Preparation Methods
There are several synthetic routes to obtain this compound. One common method involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketones with sodium cyanide, followed by heating to generate relevant triazole derivatives. Acid hydrolysis of these intermediates yields the final product. Industrial production methods may vary, but this approach provides a fundamental understanding of its synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Explored for drug development, especially in antifungal or antibacterial research.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. it likely interacts with biological targets (enzymes, receptors, etc.) through covalent or non-covalent interactions. Further studies are needed to elucidate precise pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features
Similar Compounds:
Remember that this compound’s impact extends beyond its chemical structure—it plays a role in scientific exploration and innovation.
Properties
CAS No. |
927998-90-1 |
|---|---|
Molecular Formula |
C12H14N4O2S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)acetate |
InChI |
InChI=1S/C12H14N4O2S/c1-18-10(17)7-16-11(13)14-15-12(16)19-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14) |
InChI Key |
UOUIXEGBJVMDCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=NN=C1SCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120991.png)
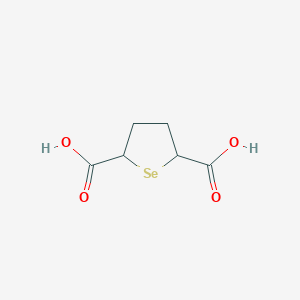
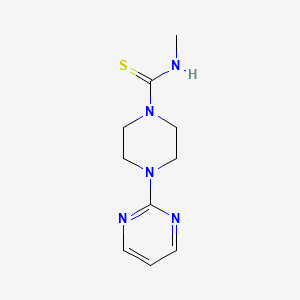
![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121005.png)
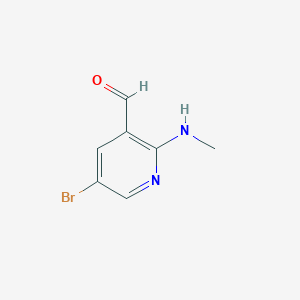

![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)
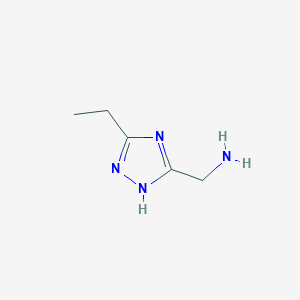

![2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)
![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)
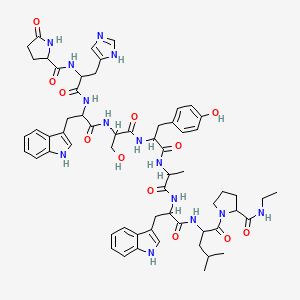
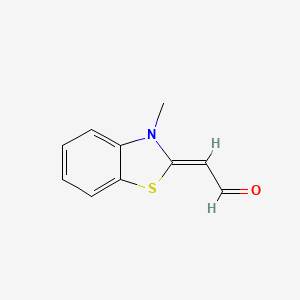
![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12121081.png)
